1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one
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Description
1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O3 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Molecular Structures and Applications
Quinoline Derivatives
Studies on new ciprofloxacin derivatives, which belong to the fluoroquinoline family, reveal insights into their antibacterial activity and molecular structures. These derivatives demonstrate characteristic structural features comparable to other fluoroquinolines, with specific attention to their planar bicyclic quinoline ring and the spatial arrangement of side chains and rings, influencing their biological activity and potential applications in developing antibacterial agents (Tomišić et al., 2002).
Pyrazolone Compounds
Research on pyrazolone compounds highlights their synthesis, crystal structure, and potential as anti-cancer drugs. For instance, isoxazolequinoxaline derivatives have been synthesized and shown to exhibit promising anti-cancer activity, supported by docking studies against specific proteins. These studies underscore the significance of the molecular structure, including intermolecular and intramolecular hydrogen bonds, in determining the biological activity and potential pharmaceutical applications of these compounds (Abad et al., 2021).
properties
IUPAC Name |
1-[3-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-5-cyclopropyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-10(2)20(25)24-16(7-15(23-24)11-3-4-11)13-5-12-6-17-18(27-9-26-17)8-14(12)22-19(13)21/h5-6,8,10-11,16H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIVAGEZSVKEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2CC2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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